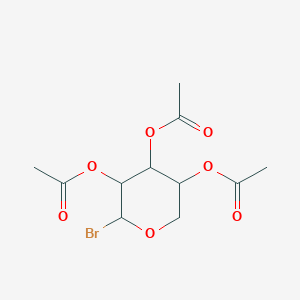

2,3,4-Tri-O-acetyl-D-arabinopyranosyl bromide

Übersicht

Beschreibung

2,3,4-Tri-O-acetyl-D-arabinopyranosyl bromide is a chemical compound with the molecular formula C11H15BrO7 and a molecular weight of 339.14 g/mol . It is a derivative of D-arabinose, a naturally occurring sugar, and is commonly used as an intermediate in organic synthesis . This compound is characterized by its white to pale yellow solid form and is insoluble in water but soluble in organic solvents .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Tri-O-acetyl-D-arabinopyranosyl bromide typically involves the acetylation of D-arabinose followed by bromination. The process begins with the protection of the hydroxyl groups of D-arabinose using acetic anhydride in the presence of a catalyst such as pyridine. This results in the formation of 2,3,4-Tri-O-acetyl-D-arabinose. The next step involves the bromination of the protected sugar using hydrobromic acid or a brominating agent like phosphorus tribromide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 2,3,4-Tri-O-acetyl-D-arabinopyranosyl bromide primarily undergoes substitution reactions due to the presence of the bromine atom. It can also participate in acetylation and deacetylation reactions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as sodium azide or thiourea.

Acetylation/Deacetylation: Acetylation can be performed using acetic anhydride and a base like pyridine, while deacetylation can be achieved using basic conditions such as sodium methoxide in methanol.

Major Products:

Substitution Reactions: The major products are typically azido or thiol derivatives of the sugar.

Deacetylation: The major product is D-arabinose.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Synthesis of Complex Carbohydrates : It serves as an intermediate in the synthesis of glycosides and oligosaccharides, facilitating the construction of complex carbohydrate structures essential for various biological functions.

- Reactivity Studies : The compound is used to explore substitution reactions due to its electrophilic nature, contributing to the understanding of reaction mechanisms in carbohydrate chemistry.

Biology

- Preparation of Biologically Active Molecules : It is employed in synthesizing antiviral and anticancer agents. For instance, derivatives of this compound have shown enhanced activity against various viral strains when attached to other molecular frameworks .

- Glycosylation Reactions : It participates in glycosylation processes that are crucial for producing glycoproteins and glycolipids, which play vital roles in cell recognition and signaling .

Medicine

- Pharmaceutical Development : The compound is utilized in developing drug delivery systems and pharmaceuticals targeting specific diseases. Its ability to modify bioactive molecules enhances their therapeutic efficacy .

- Antiviral Agents : Research indicates that compounds derived from this compound exhibit promising antiviral properties against pathogens like HSV-1 and HCVcc .

Industry

- Specialty Chemicals Production : It finds applications in producing specialty chemicals used in various industrial processes, including the synthesis of surfactants and emulsifiers .

Case Studies

-

Antiviral Activity Enhancement :

A study demonstrated that attaching sugar moieties from this compound to thiophene derivatives significantly increased their antiviral activity against several viruses. Compounds derived from this sugar showed up to an 86.7% reduction in viral titers during assays . -

Synthesis of Glycosyl Amides :

Research involving the conversion of this compound into β-glycosyl amides highlighted its utility in synthesizing complex glycosidic structures necessary for drug development. The reactions yielded high percentages of desired products within short reaction times .

Wirkmechanismus

The mechanism of action of 2,3,4-Tri-O-acetyl-D-arabinopyranosyl bromide involves its role as an electrophile in substitution reactions. The bromine atom is highly reactive and can be readily displaced by nucleophiles, facilitating the formation of new chemical bonds. This reactivity is harnessed in various synthetic applications to introduce functional groups into the sugar molecule .

Vergleich Mit ähnlichen Verbindungen

- 2,3,4-Tri-O-acetyl-D-glucopyranosyl bromide

- 2,3,4-Tri-O-acetyl-D-galactopyranosyl bromide

- 2,3,4-Tri-O-acetyl-D-mannopyranosyl bromide

Uniqueness: 2,3,4-Tri-O-acetyl-D-arabinopyranosyl bromide is unique due to its specific configuration and reactivity. Compared to its analogs, it offers distinct advantages in certain synthetic pathways, particularly in the synthesis of arabinose-containing compounds .

Biologische Aktivität

2,3,4-Tri-O-acetyl-D-arabinopyranosyl bromide is a glycosyl bromide derivative that has garnered interest in the field of medicinal chemistry and biochemistry due to its potential biological activities. This compound is primarily studied for its roles in carbohydrate chemistry and its interactions with various biological systems.

Chemical Structure and Properties

The compound features a D-arabinopyranosyl moiety with acetyl groups at the 2, 3, and 4 positions, which enhances its solubility and stability. The presence of the bromide group facilitates nucleophilic substitution reactions, making it a valuable intermediate in the synthesis of various bioactive molecules.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating efficacy in inhibiting growth. For example, studies have shown that derivatives of this compound can disrupt bacterial cell walls and inhibit essential enzymes, leading to cell lysis and death .

Cytotoxicity and Antitumor Effects

In addition to its antimicrobial properties, this compound has shown potential cytotoxic effects against cancer cell lines. In vitro studies have indicated that it can induce apoptosis in tumor cells, suggesting a mechanism that may involve the generation of reactive oxygen species (ROS) and disruption of mitochondrial function .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of various glycosyl bromides, including this compound, revealed that it effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be in the range of 100-500 μg/mL for different bacterial strains .

Study 2: Cytotoxicity Assessment

Another research project focused on evaluating the cytotoxic effects of this compound on human cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer). The results showed inhibition percentages ranging from 45% to 70% at concentrations between 50-100 μg/mL, indicating a promising avenue for further drug development .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may interact with key enzymes involved in metabolic pathways within microbial cells.

- Cell Membrane Disruption : Its structure allows it to integrate into microbial membranes, leading to increased permeability and eventual cell death.

- Induction of Apoptosis : In cancer cells, it appears to activate pathways that lead to programmed cell death.

Data Summary Table

| Biological Activity | MIC (μg/mL) | Cytotoxicity (%) | Cancer Cell Lines |

|---|---|---|---|

| Antimicrobial (Gram-positive) | 100-500 | - | - |

| Antimicrobial (Gram-negative) | 100-500 | - | - |

| Cytotoxicity (MCF-7) | - | 45-70 | MCF-7 |

| Cytotoxicity (HCT116) | - | 49-61 | HCT116 |

| Cytotoxicity (HepG2) | - | 59-70 | HepG2 |

Eigenschaften

IUPAC Name |

(4,5-diacetyloxy-6-bromooxan-3-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO7/c1-5(13)17-8-4-16-11(12)10(19-7(3)15)9(8)18-6(2)14/h8-11H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVNRQUICFRHQDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00393101 | |

| Record name | 2,3,4-Tri-O-acetyl-D-arabinopyranosyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113889-50-2 | |

| Record name | 2,3,4-Tri-O-acetyl-D-arabinopyranosyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.